Diethyl 2-(1-nitroethyl)succinate
Overview
Description
Preparation Methods
Diethyl 2-(1-nitroethyl)succinate can be synthesized through the reaction of nitromethane with diethyl maleate or diethyl fumarate in the presence of potassium fluoride at temperatures ranging from 65 to 70 degrees Celsius for approximately 10 hours . This method ensures the formation of the desired compound with high purity.
Chemical Reactions Analysis
Diethyl 2-(1-nitroethyl)succinate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Diethyl 2-(1-nitroethyl)succinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research involving this compound includes its potential use in drug development and therapeutic applications.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of Diethyl 2-(1-nitroethyl)succinate involves its interaction with specific molecular targets, such as enzymes and proteins. The nitro group plays a crucial role in these interactions, often leading to the inhibition or activation of enzymatic activity. The pathways involved in these processes are complex and depend on the specific biological system being studied .
Comparison with Similar Compounds
Diethyl 2-(1-nitroethyl)succinate can be compared with other similar compounds, such as:
Diethyl 2-(2-nitroethyl)succinate: Similar in structure but with the nitro group on a different carbon atom.
Diethyl 2-(1-nitropropyl)succinate: Contains an additional carbon in the nitroalkyl chain.
Diethyl 2-(1-nitrobutyl)succinate: Contains two additional carbons in the nitroalkyl chain.
The uniqueness of this compound lies in its specific structural configuration, which influences its reactivity and interactions in various chemical and biological systems .
Properties
IUPAC Name |
diethyl 2-(1-nitroethyl)butanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6/c1-4-16-9(12)6-8(7(3)11(14)15)10(13)17-5-2/h7-8H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCIHMUGJCWCKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(C)[N+](=O)[O-])C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670656 | |
Record name | Diethyl 2-(1-nitroethyl)butanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4753-29-1 | |
Record name | Diethyl 2-(1-nitroethyl)butanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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